molecular formula C13H12INO2 B14191799 2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one CAS No. 918785-25-8

2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one

Cat. No.: B14191799
CAS No.: 918785-25-8
M. Wt: 341.14 g/mol
InChI Key: MUVIYLLKJNZQKC-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is a complex organic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranoquinoline core with an iodine atom at the 2-position and a methyl group at the 6-position.

Preparation Methods

The synthesis of 2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a malononitrile derivative, followed by cyclization and iodination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The iodine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets. The iodine atom and the pyranoquinoline core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one can be compared with other pyranoquinoline derivatives, such as:

Properties

CAS No.

918785-25-8

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

2-iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one

InChI

InChI=1S/C13H12INO2/c1-15-11-5-3-2-4-9(11)10-6-8(14)7-17-12(10)13(15)16/h2-5,8H,6-7H2,1H3

InChI Key

MUVIYLLKJNZQKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)OCC(C3)I

Origin of Product

United States

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